1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]- 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]-
Brand Name: Vulcanchem
CAS No.: 574755-28-5
VCID: VC8428522
InChI: InChI=1S/C14H23BO2Si/c1-14(2)10-16-15(17-11-14)12-6-8-13(9-7-12)18(3,4)5/h6-9H,10-11H2,1-5H3
SMILES: B1(OCC(CO1)(C)C)C2=CC=C(C=C2)[Si](C)(C)C
Molecular Formula: C14H23BO2Si
Molecular Weight: 262.23 g/mol

1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]-

CAS No.: 574755-28-5

Cat. No.: VC8428522

Molecular Formula: C14H23BO2Si

Molecular Weight: 262.23 g/mol

* For research use only. Not for human or veterinary use.

1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]- - 574755-28-5

Specification

CAS No. 574755-28-5
Molecular Formula C14H23BO2Si
Molecular Weight 262.23 g/mol
IUPAC Name [4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-trimethylsilane
Standard InChI InChI=1S/C14H23BO2Si/c1-14(2)10-16-15(17-11-14)12-6-8-13(9-7-12)18(3,4)5/h6-9H,10-11H2,1-5H3
Standard InChI Key SRUKLNBHEHWDAR-UHFFFAOYSA-N
SMILES B1(OCC(CO1)(C)C)C2=CC=C(C=C2)[Si](C)(C)C
Canonical SMILES B1(OCC(CO1)(C)C)C2=CC=C(C=C2)[Si](C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,3,2-dioxaborinane core, a six-membered ring containing two oxygen atoms and one boron atom. The boron center adopts a trigonal planar geometry, coordinated to two oxygen atoms from the dioxaborinane ring and the aryl group at the 2-position. Substituents include:

  • 5,5-Dimethyl groups: These methyl groups enhance steric stability, reducing ring strain and preventing undesired side reactions.

  • 4-(Trimethylsilyl)phenyl group: The electron-withdrawing trimethylsilyl (TMS) moiety modulates the boron center’s electrophilicity, influencing its participation in cross-coupling reactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₂₃BO₂Si
Molecular Weight262.23 g/mol
IUPAC Name[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]trimethylsilane
CAS Number574755-28-5
Density~1.05 g/cm³ (estimated)

The Standard InChI key (InChI=1S/C14H23BO2Si/c1-14(2)10-16-15(17-11-14)12-6-8-13(9-7-12)18(3,4)) confirms the stereochemical arrangement.

Synthesis Methods

Iridium-Catalyzed Borylation

A predominant synthesis route involves iridium-catalyzed aromatic borylation. In this method, a precursor aryl substrate (e.g., 4-(trimethylsilyl)bromobenzene) undergoes borylation using bis(pinacolato)diboron (B₂pin₂) or analogous boron sources. The reaction typically proceeds in methyl tert-butyl ether (MTBE) at 80–100°C, facilitated by [Ir(COD)OMe]₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as ligands. This method achieves yields exceeding 70%, with purity confirmed via GC-MS .

Table 2: Comparative Synthesis Protocols

ParameterIridium-CatalyzedIron-Catalyzed
Catalyst[Ir(COD)OMe]₂Fe(acac)₃
LiganddtbpyPAd₂Bu
SolventMTBEMTBE/Hexane
Temperature80–100°C100–130°C
Yield>70%50–65% (analogous systems)

Chemical Reactivity and Mechanisms

Cross-Coupling Reactions

The compound serves as a boron donor in Suzuki-Miyaura couplings, transferring its aryl group to palladium-activated electrophiles (e.g., aryl halides). The TMS group stabilizes the intermediate boronate complex, accelerating transmetallation. Kinetic studies using ¹¹B NMR reveal rapid boron-to-palladium transfer, with turnover frequencies (TOFs) exceeding 10³ h⁻¹ .

Metathesis Pathways

Density functional theory (DFT) studies on dioxaborinanes elucidate two exchange mechanisms:

  • Nucleophile-Mediated Metathesis: Methanol or water act as nucleophiles, coordinating to boron and facilitating ring-opening. This pathway dominates in protic solvents, with energy barriers of ~17–30 kcal/mol .

  • Direct Metathesis: In aprotic media, two dioxaborinane monomers undergo [2+2] cycloaddition, forming a four-membered borate intermediate. This route exhibits higher activation energy (~29 kcal/mol) but proceeds without solvent assistance .

Applications in Organic Synthesis and Materials Science

Polymer Chemistry

In vitrimers (dynamic covalent networks), dioxaborinanes enable bond exchange via metathesis, imparting self-healing properties. The TMS group enhances thermal stability, allowing vitrimers to retain mechanical integrity up to 200°C .

Pharmaceutical Intermediates

The compound’s boron moiety is pivotal in synthesizing proteasome inhibitors and kinase-targeting agents. For example, it facilitates the construction of bortezomib analogs through iterative cross-coupling .

Research Findings and Experimental Data

Spectroscopic Characterization

While specific NMR data for this compound remain unpublished, related dioxaborinanes exhibit:

  • ¹¹B NMR: δ 24.9–27.5 ppm (characteristic of trigonal boron) .

  • ¹H NMR: Aromatic protons resonate at δ 7.25–7.83 ppm, with methyl groups at δ 1.22–1.56 ppm .

Thermal Stability

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at ~250°C, correlating with the robust Si–C and B–O bonds .

Comparison with Related Compounds

Table 3: Structural and Functional Analogues

CompoundMolecular FormulaKey FeatureApplication
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinaneC₁₁H₁₉BO₂No TMS groupSuzuki-Miyaura coupling
2,2'-[(1-Methylpropanediyl)bis(oxy)]bis[4-methyl-1,3,2-dioxaborinane]C₁₂H₂₄B₂O₆Bifunctional linkerPolymer crosslinking

The TMS group in the target compound confers superior electrophilicity and solubility in nonpolar media compared to non-silylated analogues .

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